molecular formula C20H20N4O3S B2483786 N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251616-35-9

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2483786
CAS RN: 1251616-35-9
M. Wt: 396.47
InChI Key: VVEKYCKLGPEIOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions that yield complex structures. For example, the synthesis of similar pyrimidin-4-yl-thio)acetamide derivatives involves reactions that yield compounds with a folded conformation about the methylene C atom of the thioacetamide bridge, highlighting the intricate synthetic pathways employed to create these molecules (Subasri et al., 2016). Another example includes the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, demonstrating the complexity and the specific conditions required for the synthesis of related compounds (S. Ji, 2006).

Molecular Structure Analysis

Crystal structure analysis of compounds with similar frameworks reveals detailed molecular arrangements. The crystal structures of diamino-pyrimidin-2-yl-sulfanyl acetamides, for instance, display a folded conformation stabilized by intramolecular hydrogen bonds, which could offer insights into the structural analysis of N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Subasri et al., 2016).

Scientific Research Applications

Anticonvulsant Potential

Research conducted by Severina et al. (2020) explored the anticonvulsant properties of N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, known as Epirimil. The study used in silico and in vivo pharmacological approaches, including molecular docking and anticonvulsant biotarget analysis. Epirimil demonstrated significant anticonvulsant activity in PTZ and MES-induced seizure models in rats and mice, categorized as a low toxic substance (Severina et al., 2020).

Structural and Conformational Studies

Various studies have focused on the structural and conformational aspects of compounds similar to N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide. For instance, Kataev et al. (2021) investigated the structure and conformational behavior of a related compound using X-ray analysis, NMR, and IR spectroscopy. Computational modeling was also employed to understand the compound's conformational dynamics in different environments (Kataev et al., 2021).

Synthesis and Biological Evaluation

Research into the synthesis and biological evaluation of related compounds has been conducted. Studies such as those by Al-Sanea et al. (2020) and Abu‐Hashem et al. (2020) explore the synthesis of various derivatives and their biological activities, including anticancer, anti-inflammatory, and analgesic properties. These studies contribute to the understanding of the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide and similar compounds (Al-Sanea et al., 2020), (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-14-7-8-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEKYCKLGPEIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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